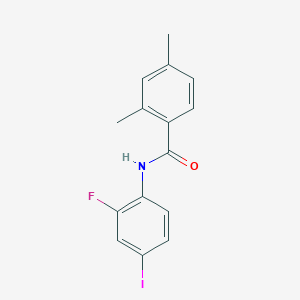
N-(2-fluoro-4-iodophenyl)-2,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-4-iodophenyl)-2,4-dimethylbenzamide, commonly known as FIB, is a chemical compound that has been extensively studied for its potential use in scientific research. FIB is a small molecule that has been shown to have a variety of biological effects, making it a valuable tool for investigating various biochemical and physiological processes.
作用机制
FIB has been shown to bind to a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By binding to BRD4, FIB can disrupt the interaction between BRD4 and other proteins, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
FIB has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune function. FIB has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of FIB is its small size, which allows it to easily penetrate cells and tissues. FIB is also relatively easy to synthesize and purify, making it a readily available tool for scientific research. However, one limitation of FIB is its specificity for BRD4, which may limit its usefulness in certain experimental settings.
未来方向
There are several potential future directions for research involving FIB. One area of interest is the development of FIB analogs with improved potency and selectivity for BRD4. Another area of interest is the use of FIB as a tool for investigating the role of BRD4 in various disease states, including cancer and inflammatory diseases. Additionally, FIB may have potential as a therapeutic agent for the treatment of these diseases. Further research is needed to fully understand the potential applications of FIB in scientific research and medicine.
合成方法
The synthesis of FIB involves several steps, including the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-fluoro-4-iodoaniline in the presence of a base to form FIB. The final product is purified using column chromatography to obtain a pure sample.
科学研究应用
FIB has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a fluorescent probe for imaging biological systems, and as a potential therapeutic agent for the treatment of cancer and other diseases.
属性
产品名称 |
N-(2-fluoro-4-iodophenyl)-2,4-dimethylbenzamide |
|---|---|
分子式 |
C15H13FINO |
分子量 |
369.17 g/mol |
IUPAC 名称 |
N-(2-fluoro-4-iodophenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C15H13FINO/c1-9-3-5-12(10(2)7-9)15(19)18-14-6-4-11(17)8-13(14)16/h3-8H,1-2H3,(H,18,19) |
InChI 键 |
KAMAZVYAYJDIBE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)F)C |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)

![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)

![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)

![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)


![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)